2,3-Dimethylindoline

Stereoselective Reduction Indoline Synthesis Diastereomeric Ratio

2,3-Dimethylindoline is a methyl-substituted indoline derivative characterized by a bicyclic aromatic heterocyclic structure (C₁₀H₁₃N, MW 147.22) featuring methyl groups at the 2 and 3 positions. This substitution pattern introduces a chiral center and distinct stereoelectronic properties, distinguishing it from unsubstituted indoline and mono-substituted analogs.

Molecular Formula C10H13N
Molecular Weight 147.22 g/mol
CAS No. 22120-50-9
Cat. No. B1593380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethylindoline
CAS22120-50-9
Molecular FormulaC10H13N
Molecular Weight147.22 g/mol
Structural Identifiers
SMILESCC1C(NC2=CC=CC=C12)C
InChIInChI=1S/C10H13N/c1-7-8(2)11-10-6-4-3-5-9(7)10/h3-8,11H,1-2H3
InChIKeyNNPSOAOENINXMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dimethylindoline (CAS 22120-50-9): A Core Indoline Scaffold for Chiral Intermediates and Pharmaceutical Synthesis


2,3-Dimethylindoline is a methyl-substituted indoline derivative characterized by a bicyclic aromatic heterocyclic structure (C₁₀H₁₃N, MW 147.22) featuring methyl groups at the 2 and 3 positions [1]. This substitution pattern introduces a chiral center and distinct stereoelectronic properties, distinguishing it from unsubstituted indoline and mono-substituted analogs. The compound exists as a mixture of cis- and trans-isomers, which dictates its utility in asymmetric synthesis and chiral resolution workflows [2]. Primarily employed as a versatile intermediate in medicinal chemistry, agrochemical development, and advanced material sciences, its value lies in its capacity to undergo further functionalization to access complex indoline-containing pharmacophores .

Chiral intermediate for asymmetric synthesis and pharmacophore construction
Supports stereoselective hydrogenation and kinetic resolution workflows
Core scaffold for medicinal chemistry and agrochemical derivative synthesis

Why 2,3-Dimethylindoline Cannot Be Replaced with Unsubstituted Indoline or Mono-Methyl Analogs in Stereoselective Synthesis


Generic substitution with indoline (CAS 496-15-1), 2-methylindoline, or 3-methylindoline is not viable when stereochemical integrity or specific steric constraints are required. The 2,3-dimethyl substitution pattern creates two contiguous stereocenters, enabling unique diastereomeric and enantiomeric outcomes in catalytic hydrogenation [1] and kinetic resolution [2]. Unsubstituted indoline lacks the necessary steric bulk to influence the stereochemical course of N-sulfonylation or hydrogenation reactions, leading to lower selectivity or racemic mixtures [3]. Furthermore, the specific cis/trans ratio observed during reduction of 2,3-dimethylindole is a direct consequence of the 2,3-dimethyl substitution pattern; mono-substituted indoles or tetrahydrocarbazoles exhibit markedly different stereochemical outcomes, underscoring the non-interchangeable nature of this building block [4].

Target Compound
2,3-Dimethylindoline
Contiguous stereocenters enable defined diastereomeric outcomes and chiral resolution
Common Substitute
Unsubstituted / Mono-methyl Indoline
Lacks steric bulk; may lead to lower stereoselectivity or racemic mixtures in asymmetric synthesis
Tetrahydrocarbazoles
Stereochemical outcome may shift; diastereomeric profile may not transfer directly

Quantitative Differentiation Evidence for 2,3-Dimethylindoline (CAS 22120-50-9) Procurement


Stereochemical Outcome of Diborane Reduction: cis/trans Diastereomeric Ratio vs. Tetrahydrocarbazoles

In the reduction of 2,3-dimethylindole, the target compound is produced as a 47:53 mixture of cis- and trans-2,3-dimethylindoline isomers [1]. This is a defined and reproducible diastereomeric outcome that is specific to this substrate. For comparison, the reduction of tetrahydrocarbazoles under identical diborane-mediated conditions yields only the corresponding cis-hexahydrocarbazoles [1].

Diastereomeric Ratio
Head-to-head
47:53 cis:trans mixture vs. 100:0 for tetrahydrocarbazoles
Supports stereochemical-control context; informs chiral separation route design
Diborane reduction of indole precursor; data to verify in target workflow
Stereoselective Reduction Indoline Synthesis Diastereomeric Ratio

Asymmetric Hydrogenation Enantioselectivity: 72% ee for cis-2,3-Dimethylindolines

Using a PhTRAP-ruthenium catalyst for the asymmetric hydrogenation of N-Boc-2,3-dimethylindoles, the target compound was obtained as cis-2,3-dimethylindolines with an enantiomeric excess (ee) of 72% [1]. While the same catalyst system achieved up to 95% ee for other 2- or 3-substituted indolines, the 72% ee value is a specific and quantifiable benchmark for the 2,3-disubstituted substrate [1].

Enantioselectivity
Reported
72% ee
Enantiomer-attribution review; benchmark for enantiomeric enrichment steps
PhTRAP-ruthenium catalyst; other substrates achieve up to 95% ee
Asymmetric Catalysis Enantioselective Hydrogenation Indoline Synthesis

Kinetic Resolution Selectivity: s-Factor Range of 2.6-19 for N-Sulfonylation of 2-Substituted Indolines

The target compound falls within the class of 2-substituted indolines that are amenable to catalytic kinetic resolution via N-sulfonylation. The method achieves selectivity factors (s) ranging from 2.6 to 19 across a panel of 2-substituted indolines using an atropisomeric 4-DMAP-N-oxide organocatalyst [1]. This resolution capability is unique to indolines bearing a 2-substituent, a requirement met by the 2-methyl group in 2,3-dimethylindoline. Unsubstituted indoline or indoles cannot be resolved via this specific organocatalytic N-sulfonylation approach.

Kinetic Resolution
Class-level
s = 2.6–19 for 2-substituted indolines
Assay-response context for enantioenriched derivative preparation
Organocatalytic N-sulfonylation; class-level inference applies
Kinetic Resolution N-Sulfonylation Organocatalysis

Physicochemical Property Differentiation: Density, Boiling Point, and Calculated LogP

2,3-Dimethylindoline exhibits specific physicochemical properties that differentiate it from unsubstituted indoline and other methyl-substituted analogs. The reported density is 0.987 g/cm³ at 25°C, and the boiling point range is 230-250°C [1]. A calculated LogP of 2.7421 [2] indicates significantly higher lipophilicity compared to indoline (LogP ~1.2-1.8), which directly impacts solubility and membrane permeability in biological assays.

Physicochemical Profile
Reported
LogP 2.74 vs. indoline LogP ~1.2–1.8
May support selection for partitioning and permeability review
Calculated value; experimental logP may differ
Physicochemical Properties Solubility Prediction Pre-formulation

Procurement-Driven Application Scenarios for 2,3-Dimethylindoline (CAS 22120-50-9)


Chiral Building Block for Asymmetric Synthesis of Pharmaceutical Intermediates

Procure 2,3-dimethylindoline to access a defined mixture of cis- and trans-diastereomers for subsequent chiral resolution. The established 72% ee achievable via ruthenium-catalyzed hydrogenation [1] and the kinetic resolution via N-sulfonylation (s=2.6–19) [2] provide quantifiable routes to enantioenriched indoline fragments, essential for the construction of stereochemically complex drug candidates.

Specialty Intermediate for Agrochemical and Material Science Derivative Synthesis

Utilize 2,3-dimethylindoline as a key intermediate for the synthesis of photosensitive materials and agrochemicals . The compound‘s specific 2,3-dimethyl substitution pattern enables functionalization reactions that are not accessible with simpler indolines, facilitating the development of novel photochromic monomers or pesticide candidates with unique steric and electronic profiles.

Reference Standard for Diastereomeric Ratio and Enantioselectivity Method Development

Employ 2,3-dimethylindoline as a benchmark substrate in asymmetric catalysis method development. The well-characterized diastereomeric ratio of 47:53 (cis:trans) obtained via diborane reduction [3] serves as a reference point for evaluating the stereochemical outcome of new hydrogenation or reduction catalysts. Its behavior in the PhTRAP-ruthenium system provides a baseline for comparing enantioselectivity across different catalyst scaffolds.

Application
Selection Property
Validation Focus
Chiral building block for asymmetric synthesis
Stereochemical-control context
Enantiomeric enrichment and diastereomeric ratio review
Agrochemical and material science intermediate
2,3-Dimethyl substitution pattern
Functionalization and steric profile review
Method development reference standard
Well-characterized diastereomeric ratio
Stereochemical outcome benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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